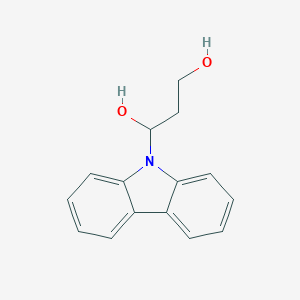

1-Carbazol-9-ylpropane-1,3-diol

説明

特性

分子式 |

C15H15NO2 |

|---|---|

分子量 |

241.28 g/mol |

IUPAC名 |

1-carbazol-9-ylpropane-1,3-diol |

InChI |

InChI=1S/C15H15NO2/c17-10-9-15(18)16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,15,17-18H,9-10H2 |

InChIキー |

VWZHCSZBZYMQQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(CCO)O |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(CCO)O |

製品の起源 |

United States |

準備方法

Direct Alkylation Using 1,3-Dibromopropane-1,3-diol

In this method, carbazole undergoes nucleophilic substitution with 1,3-dibromopropane-1,3-diol under basic conditions. The reaction is catalyzed by benzyltriethylammonium chloride (BTEAC) in a benzene/water system:

Key Conditions :

-

Solvent : Benzene/water (8:2 v/v)

-

Catalyst : BTEAC (10 mol%)

-

Base : KOH (2 equiv)

-

Temperature : Reflux (80°C)

-

Yield : ~60–70% after purification by silica gel chromatography.

Challenges :

-

Competitive elimination reactions may reduce diol yield.

-

Protection of hydroxyl groups as acetals (e.g., acetonide) prior to alkylation improves regioselectivity but requires an additional deprotection step.

Asymmetric Aldol Reaction Followed by Reduction

A two-step asymmetric synthesis, inspired by the work of Yılmaz et al., enables enantioselective preparation of 1,3-diols. While their study focuses on chiral 1,3-keto alcohols, the methodology can be extrapolated to carbazole-containing substrates.

Organocatalyzed Aldol Reaction

A proline-derived organocatalyst (3g ) and Cu(OTf)₂ facilitate the aldol reaction between carbazole-9-propanealdehyde and ketones:

Optimized Parameters :

Asymmetric Reduction

The keto alcohol intermediate is reduced using an oxazaborolidine reagent (e.g., R-CBS) to yield the diol:

Procedure :

-

Reagent : R-CBS (0.1 mmol) and BH₃·Me₂S (1.5 mmol) in toluene

-

Temperature : −10°C

Radical-Mediated C–H Functionalization

The Hofmann-Löffler-Freytag (HLF) reaction, as reported by Chen et al., offers a radical-based pathway for diol synthesis. Applied to carbazole derivatives, this method enables site-selective hydroxylation.

Trifluoroethyl Carbamate Formation

A carbazole-containing alcohol is converted to its trifluoroethyl carbamate derivative:

Conditions :

HLF Cyclization and Hydrolysis

Photochemical or thermal initiation generates nitrogen-centered radicals, facilitating 1,5-hydrogen atom transfer and subsequent cyclization:

Parameters :

-

Initiation : UV light (365 nm) or AIBN (azobisisobutyronitrile)

-

Hydrolysis : 6 M HCl, 60°C, 12 hours

Hydroxylation of Carbazole-Propane Derivatives

Direct hydroxylation of a preformed carbazole-propane scaffold using oxidizing agents represents a straightforward route.

Osmium Tetroxide-Mediated Dihydroxylation

For unsaturated intermediates (e.g., carbazole-allyl derivatives), syn-dihydroxylation introduces vicinal diols:

Conditions :

-

Oxidant : OsO₄ (2 mol%)

-

Co-oxidant : N-Methylmorpholine N-oxide (NMO)

-

Solvent : Acetone/water (4:1 v/v)

Comparative Analysis of Methods

| Method | Yield | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Alkylation | 60–70% | – | Moderate | High |

| Asymmetric Aldol | 85–90% | >99 | High | Moderate |

| Radical C–H | 50–60% | – | High | Low |

| Dihydroxylation | 70–75% | – | Low | High |

Key Insights :

-

Alkylation is optimal for large-scale synthesis but lacks stereocontrol.

-

Asymmetric Aldol achieves enantiopurity but requires specialized catalysts.

-

Radical Methods offer unique regioselectivity but face scalability challenges.

化学反応の分析

Types of Reactions: 1-Carbazol-9-ylpropane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.

Reduction: The carbazole ring can be reduced under specific conditions to form dihydrocarbazole derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LAH).

Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products:

- Oxidation can yield aldehydes or ketones.

- Reduction can produce dihydrocarbazole derivatives.

- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

科学的研究の応用

1-Carbazol-9-ylpropane-1,3-diol has been explored for its potential in several scientific domains:

Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s photophysical properties.

Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.

作用機序

The mechanism by which 1-Carbazol-9-ylpropane-1,3-diol exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments. In biological systems, it may interact with cellular components, affecting processes like signal transduction and gene expression .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Carbazol-9-ylpropane-1,3-diol and related carbazole derivatives:

Key Comparative Findings

Substituent Effects on Bioactivity

- Chlorinated Derivatives: Compounds like 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol exhibit enhanced antitumor and antimicrobial activities compared to non-halogenated diols, attributed to the electron-withdrawing effects of chlorine atoms .

- Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., 1-(benzylamino)-3-carbazol-9-ylpropan-2-ol) demonstrate improved solubility and membrane permeability, making them more viable for drug delivery than diols .

Stereochemical and Positional Influences

- 1,2-Diol vs. 1,3-Diol Configuration : The 1,2-diol isomer (3-carbazol-9-ylpropane-1,2-diol) shows lower thermal stability due to intramolecular hydrogen bonding, whereas the 1,3-diol configuration allows for intermolecular interactions, enhancing crystallinity .

- Ether vs. Diol Functionality : Ether derivatives like 1-(benzyloxy)-3-(9H-carbazol-9-yl)propan-2-ol exhibit reduced polarity, favoring applications in hydrophobic matrices for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。